3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde
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Overview
Description
3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a dioxaborolane group via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde typically involves the coupling of a benzaldehyde derivative with a dioxaborolane precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-carbon bond between the benzaldehyde and the dioxaborolane groups . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dioxaborolane group can participate in Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the coupling partner used.
Scientific Research Applications
3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde primarily involves its reactivity in forming new carbon-carbon bonds through Suzuki coupling reactions. The dioxaborolane group acts as a boron source, which, in the presence of a palladium catalyst, facilitates the formation of a new carbon-carbon bond with an aryl or vinyl halide . This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde is unique due to its combination of a benzaldehyde moiety with a dioxaborolane group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis. Its ability to undergo Suzuki coupling reactions efficiently distinguishes it from other similar compounds, providing a valuable tool for the construction of complex molecular architectures.
Properties
Molecular Formula |
C15H19BO3 |
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Molecular Weight |
258.12 g/mol |
IUPAC Name |
3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)9-8-12-6-5-7-13(10-12)11-17/h5-11H,1-4H3 |
InChI Key |
AYHHLGOKVQPHGU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C=O |
Origin of Product |
United States |
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